

Platyphylline vs riddelliine toxicity comparison

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Compound Focus: Platyphylline

CAS No.: 480-78-4

Cat. No.: S624033

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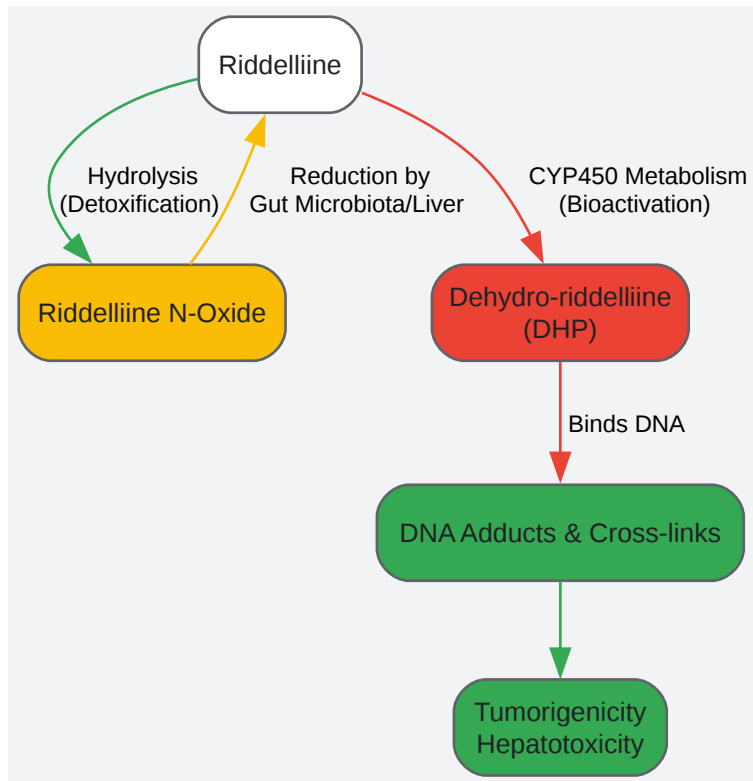
Toxicity Comparison at a Glance

The table below summarizes the key differences in toxicity between **platyphylline** and riddelliine.

Feature	Platyphylline	Riddelliine
Pyrrrolizidine Alkaloid (PA) Type	Saturated (platynecine-type) [1]	1,2-unsaturated (retronecine-type) [2] [3]
Inherent Toxicity	Nontoxic or low toxicity [1]	Highly toxic and carcinogenic [2] [3]
Metabolic Activation	Lacks metabolic activation [1]	Requires metabolic activation by Cytochrome P450 [3]
Genotoxicity & Carcinogenicity	Not expected	Clear evidence of genotoxicity and carcinogenicity in animals [2] [3]
Primary Toxicological Concern	Information missing	Liver toxicity, vascular damage, cancer [2]
IARC Classification	Information missing	Group 2B (Possibly carcinogenic to humans) [3]

Riddelliine's Mechanism of Metabolic Activation

Riddelliine's high toxicity stems from its metabolism into reactive compounds that damage DNA. The following diagram illustrates this activation pathway and its consequences.



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This metabolic activation results in the formation of specific, measurable DNA adducts, which serve as critical biomarkers for riddelliine's toxicity [3] [4].

Key Experimental Data and Protocols for Riddelliine

The data supporting riddelliine's toxicity profile comes from well-established, long-term animal studies, primarily conducted by the National Toxicology Program (NTP).

1. Carcinogenicity Study Design

- **Species & Strain:** F344/N Rats and B6C3F1 Mice [2].

- **Dosing:** The chemical was administered by gavage (force-feeding) in water or sodium phosphate buffer [2].
- **Groups:** Animals were divided into groups receiving 0, 0.1, 0.33, or 1.0 mg of riddelliine per kg of body weight [2].
- **Duration & Frequency:** Dosed 5 days per week for 13 weeks or 2 years (105 weeks) [2].
- **Endpoint Monitoring:** Studies monitored survival, body weight, and extensive histopathological examination of tissues after death [2].

2. Key Genetic Toxicity Assays Riddelliine's genotoxicity was confirmed through several standard assays:

- **Salmonella Typhimurium Test:** Induced mutations in strain TA100 with liver S9 activation [2].
- **Chromosomal Aberrations:** Caused sister chromatid exchanges and chromosomal aberrations in Chinese Hamster Ovary (CHO) cells [2].
- **In Vivo Genotoxicity:** Induced unscheduled DNA synthesis in rat hepatocytes and micronuclei in mouse blood cells [2].

Insights for Researchers

- **Focus on Metabolic Pathway:** The core difference in toxicity lies in the metabolic fate of these PAs. Research efforts should focus on the activation of unsaturated PAs versus the detoxification pathways of saturated ones.
- **Biomarker Utility:** The DHP-derived DNA adducts formed from riddelliine are well-characterized and can be used as specific biomarkers of exposure and effect for toxic unsaturated PAs [3] [4].
- **Data Gap on Platyphylline:** The lack of detailed experimental data for **platyphylline** in the available literature highlights a significant gap. Future comparative studies would need to establish its full toxicological profile using the same rigorous protocols applied to riddelliine.

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